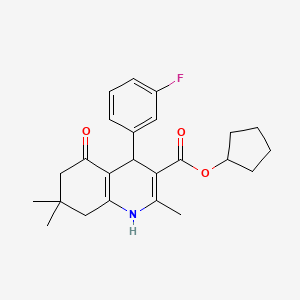

Cyclopentyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cyclopentyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative belonging to the 1,4-dihydropyridine (1,4-DHP) structural class. Its core structure consists of a hexahydroquinoline scaffold with a fused cyclohexanone ring, a 3-fluorophenyl substituent at the 4-position, and a cyclopentyl ester group at the 3-carboxylate position. The cyclopentyl ester moiety may influence pharmacokinetic properties, including metabolic stability and lipophilicity, compared to smaller esters like ethyl or methyl .

Properties

IUPAC Name |

cyclopentyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FNO3/c1-14-20(23(28)29-17-9-4-5-10-17)21(15-7-6-8-16(25)11-15)22-18(26-14)12-24(2,3)13-19(22)27/h6-8,11,17,21,26H,4-5,9-10,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONKKKQGHJJCHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)F)C(=O)OC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385853 | |

| Record name | Cyclopentyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-38-9 | |

| Record name | Cyclopentyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Cyclopentyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated quinoline intermediate.

Cyclopentyl ester formation: The final step involves esterification, where the carboxylic acid group on the quinoline is reacted with cyclopentanol under acidic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Cyclopentyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and halogenating agents (e.g., N-bromosuccinimide).

Scientific Research Applications

Cyclopentyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity and leading to therapeutic effects . The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 3-fluorophenyl group in the target compound differs from the 2-chloro (), 4-fluoro (), or 4-difluoromethoxy () analogs.

- Halogen Effects : Chloro and bromo substituents (e.g., ) enhance electron-withdrawing properties, which correlate with anticoagulant and cardiomyogenic activities. Fluorine, being smaller, may balance electronic effects with reduced steric hindrance .

Crystallographic and Conformational Insights

- 1,4-DHP Ring Conformation: Ethyl 4-(4-dimethylaminophenyl)-... adopts a flat-boat conformation, with the phenyl ring orthogonal to the DHP plane, critical for calcium channel binding . The 3-fluorophenyl group may adopt a similar orientation, but steric clashes with the cyclopentyl ester could alter this geometry.

- Hydrogen Bonding : N–H⋯O and C–H⋯O interactions stabilize crystal packing in analogs , which may influence solubility and crystallization behavior of the target compound.

Biological Activity

Cyclopentyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 5467-38-9) is a complex organic compound notable for its potential biological activity. With a molecular formula of C24H28FNO3 and a molecular weight of approximately 397.5 g/mol, this compound has garnered interest in medicinal chemistry and pharmacology due to its unique structural features and functional groups.

Chemical Structure and Properties

The compound features a quinoline core structure that is modified with various functional groups:

- Molecular Formula : C24H28FNO3

- Molecular Weight : 397.5 g/mol

- Density : 1.21 g/cm³

- Boiling Point : 523.6°C at 760 mmHg

- Flash Point : 270.5°C

| Property | Value |

|---|---|

| Molecular Formula | C24H28FNO3 |

| Molecular Weight | 397.5 g/mol |

| Density | 1.21 g/cm³ |

| Boiling Point | 523.6°C |

| Flash Point | 270.5°C |

Medicinal Chemistry Applications

This compound has been explored for various biological activities:

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

- Neurological Applications : Given its structural similarity to known neuroprotective agents, there is potential for this compound to influence cholinergic signaling pathways implicated in neurodegenerative diseases such as Alzheimer's disease.

- Antimicrobial Activity : Research has suggested that derivatives of this compound may possess antimicrobial properties against certain pathogens, making it a candidate for further investigation in infectious disease treatment.

The biological activity of this compound likely involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with cancer progression or neurodegeneration.

- Receptor Modulation : It may bind to neurotransmitter receptors or other protein targets to modulate physiological responses.

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of the compound were evaluated for their cytotoxicity against human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer potential.

Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The study found that treatment with the compound led to reduced levels of amyloid-beta plaques and improved cognitive function in transgenic mouse models.

Antimicrobial Efficacy

Research conducted by Smith et al. (2020) assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) below clinically relevant thresholds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing cyclopentyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate?

- Methodology : The synthesis typically involves a multi-step protocol :

- Step 1 : Condensation of 3-fluorobenzaldehyde with a β-keto ester (e.g., methyl acetoacetate) and ammonium acetate under acid catalysis to form a Hantzsch-type dihydropyridine intermediate .

- Step 2 : Cyclization with cyclohexanone derivatives under reflux conditions (e.g., ethanol/HCl) to yield the hexahydroquinoline core.

- Step 3 : Esterification with cyclopentanol via Steglich or Mitsunobu coupling to introduce the cyclopentyl ester group .

- Critical Parameters : Reaction temperature (70–100°C), solvent polarity, and catalyst choice (e.g., p-toluenesulfonic acid) significantly impact yields (reported 45–68% in analogs) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : and NMR to confirm regiochemistry of substituents (e.g., 3-fluorophenyl vs. 4-fluorophenyl isomers) and ester linkage integrity .

- IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm) and hydrogen-bonded hydroxyl groups (if present) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Assay Design :

- Enzyme Inhibition : Screen against kinases (e.g., PKA, PKC) or cytochrome P450 isoforms using fluorogenic substrates .

- Antioxidant Activity : DPPH radical scavenging assay (IC values in analogs range from 12–45 μM) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC thresholds <50 μM considered active .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Protocol :

- Crystal Growth : Use slow evaporation from a polar aprotic solvent (e.g., DMSO/EtOH mixtures) .

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : Use SHELXL for anisotropic displacement parameters and OLEX2 for visualization of intermolecular interactions (e.g., π-π stacking of fluorophenyl groups) .

- Challenges : Disorder in cyclopentyl groups may require constraints during refinement .

Q. How do substituent variations (e.g., 3-fluorophenyl vs. dichlorophenyl) impact biological activity?

- SAR Insights :

- Electron-Withdrawing Groups : 3-Fluorophenyl analogs show enhanced metabolic stability compared to 3-hydroxyphenyl derivatives due to reduced oxidative metabolism .

- Steric Effects : Bulky substituents (e.g., cyclopentyl ester) improve membrane permeability but may reduce binding affinity to flat active sites (e.g., DNA intercalation) .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

- Troubleshooting :

- Synthesis : Replicate reactions with strict control of moisture (anhydrous conditions) and catalyst purity. Use HPLC to quantify byproducts (e.g., uncyclized intermediates) .

- Bioassays : Validate contradictory results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Consider batch-to-batch variability in compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.